6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one
Description
This compound belongs to the pyridazinone class, characterized by a six-membered heterocyclic ring with two adjacent nitrogen atoms. Its structure includes a 4-fluorophenyl group at position 6 and a 3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl chain at position 2. The fluorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the piperazine-pyridine substituent contributes to receptor interaction, particularly in the central nervous system (CNS) and cancer-related pathways .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2/c23-18-6-4-17(5-7-18)19-8-9-22(30)28(25-19)12-10-21(29)27-15-13-26(14-16-27)20-3-1-2-11-24-20/h1-9,11H,10,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOBXYLUKWQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-fluorophenyl)-2-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological activity, drawing on diverse sources of research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.48 g/mol. The structure features a pyridazine ring, a piperazine moiety, and a fluorophenyl group, which are critical for its biological activity.
1. Inhibition of Monoamine Oxidase (MAO)
Recent studies have demonstrated that similar pyridazinone derivatives exhibit significant inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For instance, a related compound was found to be a potent inhibitor of MAO-B with an IC50 value of 0.013 µM, indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| T6 | 0.013 | 120.8 |
| T3 | 0.039 | 107.4 |
The selectivity for MAO-B over MAO-A suggests that these compounds could minimize side effects typically associated with non-selective MAO inhibitors.
2. Antitumor Activity
Pyridazinone derivatives have also been evaluated for their antitumor properties. A study indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with one derivative showing an IC50 value of 27.05 µM against L929 fibroblast cells, suggesting potential for development as anticancer agents .
3. Anti-inflammatory Properties
In addition to MAO inhibition and antitumor activity, compounds related to the target molecule have shown anti-inflammatory effects. A study highlighted that certain pyridazinones displayed significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Studies
Several case studies have been documented regarding the biological activity of pyridazinone derivatives:
- Case Study 1 : A derivative demonstrated high selectivity for MAO-B and low toxicity to healthy cells, making it a candidate for further development in neuroprotective therapies.
- Case Study 2 : Another study reported the synthesis of various pyridazinones and their evaluation against tumor cell lines, revealing promising results in inhibiting cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Core Pyridazinone Derivatives
Key Findings :
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl analogs, which exhibit higher lipophilicity (logP = 3.16) but reduced aqueous solubility .
Piperazine-Substituted Derivatives
Key Findings :
- The pyridin-2-yl group in the target compound confers selectivity for monoaminergic receptors, whereas chlorophenyl-piperazine derivatives show broader enzyme inhibition .
- Morpholine-substituted analogs exhibit higher polarity (PSA = 48.2 Ų), suggesting reduced blood-brain barrier penetration compared to the target compound .
Physicochemical and Pharmacokinetic Comparison
Key Trends :
- The target compound’s fluorine atom reduces logP slightly compared to chlorinated analogs, balancing lipophilicity and solubility.
- All analogs exhibit poor aqueous solubility (logSw < -3.5), necessitating formulation optimization for oral delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
